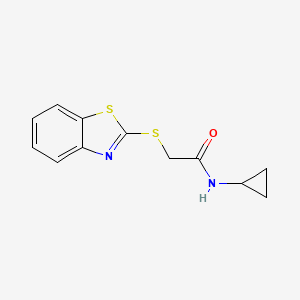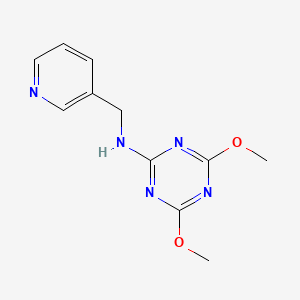![molecular formula C14H20N4 B5537906 5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]](/img/structure/B5537906.png)
5',6',7',8'-tetrahydro-4'H-spiro[cyclohexane-1,9'-[1,2,4]triazolo[5,1-b]quinazoline]
Descripción general
Descripción
5’,6’,7’,8’-tetrahydro-4’H-spiro[cyclohexane-1,9’-[1,2,4]triazolo[5,1-b]quinazoline] is a heterocyclic compound that features a unique spiro structure. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 5’,6’,7’,8’-tetrahydro-4’H-spiro[cyclohexane-1,9’-[1,2,4]triazolo[5,1-b]quinazoline] typically involves the Mannich reaction. This reaction includes the aminomethylation of the compound with primary amines and formaldehyde in the presence of an alcohol solvent such as methanol . The reaction conditions can vary depending on the specific amines and alcohols used, but methanol has been found to provide the best yield .
Análisis De Reacciones Químicas
5’,6’,7’,8’-tetrahydro-4’H-spiro[cyclohexane-1,9’-[1,2,4]triazolo[5,1-b]quinazoline] undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the spiro structure and introduce different functional groups.
Common reagents used in these reactions include formaldehyde, primary amines, and various alcohol solvents. The major products formed from these reactions are aminomethyl derivatives and other modified spiro compounds .
Aplicaciones Científicas De Investigación
5’,6’,7’,8’-tetrahydro-4’H-spiro[cyclohexane-1,9’-[1,2,4]triazolo[5,1-b]quinazoline] has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential biological activities, including analgesic, antimicrobial, ganglioblocking, and hypotensive properties.
Biological Research: It is used in the study of various biological pathways and mechanisms due to its unique structure and biological activity.
Industrial Applications: The compound’s derivatives are explored for their potential use in the development of new pharmaceuticals and other industrially relevant chemicals.
Mecanismo De Acción
The mechanism of action of 5’,6’,7’,8’-tetrahydro-4’H-spiro[cyclohexane-1,9’-[1,2,4]triazolo[5,1-b]quinazoline] involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to interact with various biological receptors, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparación Con Compuestos Similares
5’,6’,7’,8’-tetrahydro-4’H-spiro[cyclohexane-1,9’-[1,2,4]triazolo[5,1-b]quinazoline] can be compared with other similar compounds, such as:
5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one: This compound shares a similar spiro structure but differs in its specific functional groups and biological activities.
1,2,4-triazole-containing compounds: These compounds have a similar triazole ring but may differ in their overall structure and applications.
The uniqueness of 5’,6’,7’,8’-tetrahydro-4’H-spiro[cyclohexane-1,9’-[1,2,4]triazolo[5,1-b]quinazoline] lies in its specific spiro structure and the range of biological activities it exhibits .
Propiedades
IUPAC Name |
spiro[5,6,7,8-tetrahydro-4H-[1,2,4]triazolo[5,1-b]quinazoline-9,1'-cyclohexane] | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4/c1-4-8-14(9-5-1)11-6-2-3-7-12(11)17-13-15-10-16-18(13)14/h10H,1-9H2,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHZYLHSQPZQPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3=C(CCCC3)NC4=NC=NN24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N,3-dimethyl-1-propyl-1H-pyrazole-4-carboxamide](/img/structure/B5537841.png)
![4,11,12,13-tetramethyl-5-oxa-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B5537851.png)

![4-{[2-(ethylthio)-1,3-thiazol-4-yl]acetyl}-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5537860.png)

![(1S*,5R*)-6-benzyl-3-[4-(1H-1,2,4-triazol-1-yl)butanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5537889.png)
![4-[4-(methylsulfonyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5537891.png)



![1-cyclopropyl-N-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5537916.png)


